Evidence 1: Molecular Non-Planarity Quantified by X-ray Crystallography Drives Differentiated Solid-State Packing
Single-crystal X-ray diffraction analysis of a series of chalcones derived from this compound's core (thiophene-3-carbaldehyde) reveals that the -Br substituent on the phenyl ring induces the most significant deviation from molecular planarity. This quantified non-planarity is a critical, differentiating structural feature for controlling solid-state morphology in organic electronics [1].
| Evidence Dimension | Inter-ring torsion angle between thiophene and phenyl rings |
|---|---|
| Target Compound Data | 46.1(6)° and 48.6(6)° (for the two disordered orientations of the -Br derivative) |
| Comparator Or Baseline | -OH derivative: 4.73(12)°; -OCH3 derivative: 12.36(11)°; -OCH2CH3 derivative: 17.44(11)° |
| Quantified Difference | The -Br derivative exhibits a torsion angle approximately 10- to 12-fold larger than the -OH derivative, and roughly 3- to 4-fold larger than the -OCH3 and -OCH2CH3 derivatives. |
| Conditions | Single-crystal X-ray diffraction at 293 K; MoKα radiation (λ = 0.71073 Å) |
Why This Matters
This quantified non-planarity, driven by the para-bromophenyl group, is a primary determinant of solid-state packing density, π-π overlap, and subsequent charge transport properties, making it a key selection criterion for tailoring material performance over more planar analogs.
- [1] Vu Quoc, T., Tran Thi Thuy, D., Dang Thanh, T., Phung Ngoc, T., Nguyen Thien, V., Nguyen Thuy, C., & Van Meervelt, L. (2019). Some chalcones derived from thiophene-3-carbaldehyde: synthesis and crystal structures. Acta Crystallographica Section E: Crystallographic Communications, 75(7), 957–963. View Source
